2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide
Description
2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide is a heterocyclic compound featuring a benzo[e][1,2,4]thiadiazine core modified with a sulfone group (1,1-dioxido), a thioether linkage, and an acetamide substituent bound to a 4-methoxyphenyl group. Its synthesis likely involves S-alkylation and cyclization steps under basic conditions, as inferred from analogous protocols for related 1,2,4-triazole derivatives . Key spectral characteristics include:
Properties
IUPAC Name |
2-[(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-3-12-22-16-6-4-5-7-17(16)28(24,25)21-19(22)27-13-18(23)20-14-8-10-15(26-2)11-9-14/h4-11H,3,12-13H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAWNOYQYSLEDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide , identified by its CAS number 899725-60-1 , belongs to a class of benzothiadiazine derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 433.5 g/mol . The structure features a benzothiadiazine core which is known for its pharmacological potential.
Antimicrobial Activity
Benzothiadiazine derivatives have shown significant antimicrobial properties. Research indicates that compounds similar to the one exhibit activity against various bacterial strains. For instance:
In vitro studies have demonstrated that certain derivatives possess Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics, indicating their potential as effective antimicrobial agents.
Anticancer Activity
Research has highlighted the anticancer potential of thiadiazine derivatives. A study conducted on various benzothiadiazine compounds revealed promising results against cancer cell lines:
| Compound | Activity | Cancer Cell Lines | Reference |
|---|---|---|---|
| Benzothiadiazine hydrazinecarboxamides | Cytotoxic effects | HeLa, MCF-7 | |
| Thiadiazole derivatives | Inhibitory activity | Various cancer lines |
These findings suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
Anti-inflammatory Effects
Benzothiadiazines are also noted for their anti-inflammatory properties. Compounds in this class have been shown to reduce inflammation markers in animal models:
- Mechanism : Inhibition of pro-inflammatory cytokines.
- Target : Acute inflammation models in rodents.
Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of a series of thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to their electron-donating counterparts.
Study 2: Anticancer Mechanism
Another investigation focused on the anticancer mechanisms of benzothiadiazine derivatives. The study found that these compounds induced apoptosis in cancer cells via mitochondrial pathways, demonstrating their potential as chemotherapeutic agents.
Comparison with Similar Compounds
Core Structural and Functional Group Analysis
The table below highlights key differences between the target compound and similar heterocycles:
Physicochemical and Reactivity Comparisons
- Electron Effects : The sulfone group in the target compound increases polarity and electron deficiency compared to 1,4-thiazines (e.g., 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide), which lack this modification . This may enhance interactions with biological targets requiring charged regions.
- Synthetic Flexibility : The acetamide group allows derivatization akin to thiazolidin-4-ones (e.g., 2-chloro-N-(2-chloro-5-nitrophenyl)acetamide derivatives), enabling modular modifications for structure-activity studies .
Key Research Findings
- Synthetic Efficiency : The target compound’s synthesis shares steps with S-alkylated triazoles (e.g., refluxing with α-halogenated ketones in basic media) but avoids tautomerism-related complications .
- Spectroscopic Differentiation: IR and NMR data for the target compound provide clear markers (e.g., sulfone-related shifts) to distinguish it from 1,4-thiazines or thiazolidinones .
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. Key signals include the methoxyphenyl singlet (~δ 3.8 ppm) and thiadiazine sulfone protons (δ 7.2–8.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₀H₂₁N₃O₄S₂) with <2 ppm error .
- HPLC-PDA : Assesses purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) .
How can researchers design preliminary biological activity assays for this compound?
Q. Basic Research Focus
- In vitro screening : Test against target enzymes (e.g., kinases, proteases) or cell lines (cancer, microbial) using:
- MTT assay : Cytotoxicity profiling in HepG2 or MCF-7 cells .
- Enzyme inhibition : IC₅₀ determination via fluorescence-based assays (e.g., trypsin-like proteases) .
- Dose-response curves : Use concentrations ranging from 1 nM–100 µM to identify EC₅₀ values .
What advanced strategies are recommended for structure-activity relationship (SAR) studies?
Q. Advanced Research Focus
- Substituent modulation : Compare analogs with varied groups (e.g., replacing 4-propyl with ethyl/chlorobenzyl) to assess bioactivity shifts .
- Molecular docking : Simulate binding to targets (e.g., COX-2 or EGFR) using AutoDock Vina. Focus on hydrogen bonding with the sulfone group and π-π stacking of the methoxyphenyl ring .
- Pharmacophore mapping : Identify critical motifs (e.g., thiadiazine sulfone, thioether linker) using Schrödinger’s Phase .
How can researchers resolve contradictions in biological activity data across studies?
Q. Advanced Research Focus
- Batch variability analysis : Check synthesis reproducibility via NMR and HPLC to rule out impurity-driven discrepancies .
- Assay standardization : Re-test under uniform conditions (e.g., cell passage number, serum concentration) .
- Target selectivity profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
What methodologies are suitable for studying molecular interactions and binding kinetics?
Q. Advanced Research Focus
- Surface Plasmon Resonance (SPR) : Measure real-time binding affinity (KD) to immobilized targets .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- Cryo-EM/X-ray crystallography : Resolve 3D binding poses at <3 Å resolution (if crystallizable) .
How can the compound's stability under physiological conditions be evaluated?
Q. Advanced Research Focus
- Forced degradation studies : Expose to pH 1–13, UV light, and 40–80°C to identify degradation products via LC-MS .
- Plasma stability assay : Incubate in human plasma (37°C, 24h) and quantify remaining compound using LC-MS/MS .
- Metabolite identification : Use liver microsomes (human/rat) to detect phase I/II metabolites .
What comparative analyses are critical when evaluating structural analogs?
Q. Advanced Research Focus
- Bioisosteric replacement : Compare thiadiazine sulfone with pyrazine or oxadiazole analogs for potency retention .
- ADME profiling : Use Caco-2 permeability, CYP inhibition, and plasma protein binding assays to rank analogs .
- In vivo efficacy : Test top candidates in xenograft models (e.g., murine cancer) with pharmacokinetic sampling (Tmax, AUC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
